Dde Biotin-PEG4-Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H53N7O8S |

|---|---|

Molecular Weight |

695.9 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,40H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1 |

InChI Key |

WAGQAVIHHLSDJC-LFERIPGTSA-N |

Isomeric SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Dde Biotin-PEG4-Azide: A Chemically Cleavable Tool for Reversible Bioconjugation

Dde Biotin-PEG4-Azide is a versatile, multi-functional chemical probe designed for the reversible biotinylation of biomolecules. Its unique modular architecture combines the high-affinity capture capabilities of biotin with the specificity of click chemistry and the novel ability to release the captured molecule under mild conditions. This makes it an invaluable reagent in chemical proteomics, drug development, and affinity purification workflows where the recovery of intact target molecules is critical.

This guide provides an in-depth overview of the technical specifications, core applications, and detailed experimental protocols for this compound.

Core Components and Mechanism of Action

This compound is comprised of three functional moieties connected by a hydrophilic spacer:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins (K_d ≈ 10⁻¹⁵ M). This interaction forms the basis for highly efficient affinity capture and purification.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: This is a chemically cleavable protecting group. The key feature of this molecule is the Dde linker, which is stable under many biochemical conditions but can be selectively cleaved using a dilute aqueous solution of hydrazine. This cleavage releases the biotin tag, allowing for the gentle elution of the captured biomolecule from the streptavidin matrix.

-

PEG4 (Polyethylene Glycol) Spacer: A 4-unit polyethylene glycol chain acts as a long, hydrophilic spacer arm. This spacer increases the aqueous solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance between the biotin tag and the target biomolecule, enhancing capture efficiency.

-

Azide (N₃) Group: This functional group serves as a reactive handle for "click chemistry." It allows for the covalent and highly specific attachment of the Dde-Biotin probe to molecules containing an alkyne group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to strained cyclooctynes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The logical relationship between these components enables a powerful workflow: labeling, capture, and release.

Technical & Physical Data

Quantitative data for this compound has been compiled from various suppliers and databases for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₅₃N₇O₈S | |

| Molecular Weight | 695.88 g/mol | |

| Exact Mass | 695.3676 Da | |

| CAS Number | 1802907-93-2 | |

| Purity | >95% (typically analyzed by HPLC) | |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | -20°C, desiccated, protected from light |

Experimental Protocols & Workflow

The primary application of this compound is the reversible enrichment of alkyne-modified biomolecules. The general workflow involves three main stages: labeling via click chemistry, affinity capture with streptavidin, and elution via Dde linker cleavage.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for labeling an alkyne-modified protein with this compound. Amine-based buffers like Tris should be avoided as they can chelate copper.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50-100 mM in water)

-

Copper ligand, e.g., THPTA or TBTA (e.g., 100-200 mM in water or DMSO/water)

-

Reducing agent: Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)

Methodology:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. The final concentration of the azide reagent may need optimization but typically ranges from 20-50 µM.

-

Add the copper ligand (e.g., THPTA) to the reaction mixture.

-

Add the CuSO₄ solution. Vortex briefly to mix.

-

Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentrations might be, for example, 1 mM CuSO₄, 2 mM THPTA, and 5 mM Sodium Ascorbate.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

(Optional) Stop the reaction by adding EDTA to chelate the copper.

-

Remove excess, unreacted reagents by a suitable method such as dialysis, size-exclusion chromatography, or protein precipitation (e.g., with cold methanol/chloroform).

Protocol 2: Dde Linker Cleavage and Elution

This protocol describes the release of the biotinylated protein from streptavidin agarose beads.

Materials:

-

Streptavidin agarose resin with the captured biotinylated protein

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Cleavage Buffer: 2% (v/v) aqueous hydrazine solution.

Methodology:

-

After the affinity capture step, wash the streptavidin resin thoroughly with Wash Buffer to remove all non-specifically bound proteins. Perform at least 3-5 washes.

-

After the final wash, remove the supernatant completely.

-

Resuspend the resin

Methodological & Application

Application Notes and Protocols: Dde Biotin-PEG4-Azide for Reversible Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Azide is a versatile chemical probe designed for the reversible biotinylation of proteins and other biomolecules. This reagent incorporates a biotin moiety for high-affinity capture with streptavidin, a polyethylene glycol (PEG) spacer to enhance aqueous solubility and minimize steric hindrance, and a terminal azide group for covalent attachment to alkyne-modified targets via copper-catalyzed or strain-promoted click chemistry.[1][2] A key feature of this reagent is the inclusion of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which can be selectively cleaved under mild conditions using hydrazine.[3][4] This allows for the efficient release of captured biomolecules from streptavidin resins, overcoming a significant challenge associated with the strong biotin-streptavidin interaction and facilitating downstream applications such as mass spectrometry-based proteomics.[1][5]

The Dde linker is stable under various conditions, including those used in Fmoc/tBu solid-phase peptide synthesis, making it a valuable tool for a range of applications from proteomics to drug discovery.[4][6] The cleavage of the Dde linker can be monitored spectrophotometrically by the formation of a chromophoric pyrazole byproduct with an absorbance maximum at 290 nm.[4]

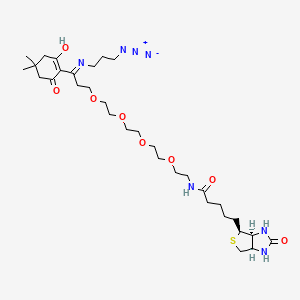

Chemical Structure

Chemical Formula: C₃₂H₅₃N₇O₈S[7] Molecular Weight: 695.88 g/mol [7] CAS Number: 1802907-93-2[2]

Principle of Application

The application of this compound for protein labeling and subsequent release involves a three-stage process:

-

Labeling: An alkyne-modified protein is covalently labeled with this compound through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry". This reaction is highly specific and efficient, forming a stable triazole linkage.[2][8]

-

Capture: The biotinylated protein is then captured and enriched using streptavidin-conjugated affinity media, such as agarose or magnetic beads. The high affinity of the biotin-streptavidin interaction allows for efficient purification even from complex biological mixtures.[5]

-

Cleavage and Release: The captured protein is released from the affinity media by cleaving the Dde linker with an aqueous solution of hydrazine. This mild cleavage condition preserves the integrity of the target protein for subsequent analysis.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound.

Table 1: Dde Linker Cleavage Conditions and Efficiency

| Parameter | Value | Reference |

| Cleavage Reagent | 2% (v/v) aqueous hydrazine | [5] |

| Incubation Time | 90 minutes | [5] |

| Reported Protein Identification after Cleavage | >95% | [5] |

Table 2: Residual Mass after Dde Linker Cleavage

| Parameter | Value | Reference |

| Molecular Fragment Mass | 100.07 Da | [1] |

Experimental Protocols

Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an alkyne-modified protein with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

-

THPTA/TBTA Ligand: Prepare a 50 mM stock solution in DMSO or water, depending on the ligand's solubility.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final volume. A typical reaction concentration for the protein is 1-10 mg/mL.

-

Add this compound to the reaction mixture. A 10- to 20-fold molar excess of the azide reagent over the protein is a good starting point.

-

Add the copper(II) sulfate and THPTA/TBTA ligand. A final concentration of 1 mM CuSO₄ and 5 mM ligand is recommended. The ligand should be added before the copper sulfate.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking or rotation. The optimal incubation time should be determined for each specific protein.

-

-

Purification:

-

Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol describes the capture of Dde-Biotin-PEG4-Azide labeled proteins using streptavidin agarose beads.

Materials:

-

Biotinylated protein sample from Protocol 1

-

Streptavidin agarose beads (slurry)

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

-

Microcentrifuge tubes or spin columns

Procedure:

-

Prepare Streptavidin Beads:

-

Resuspend the streptavidin agarose bead slurry.

-

Transfer the desired amount of bead slurry to a new microcentrifuge tube.

-

Wash the beads three times with an excess of Binding/Wash Buffer. Centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes to pellet the beads between washes.

-

-

Protein Binding:

-

Add the biotinylated protein sample to the washed streptavidin beads.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively (at least three times) with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Protocol 3: Cleavage and Elution of Captured Proteins

This protocol outlines the release of the captured protein from the streptavidin beads by cleaving the Dde linker.

Materials:

-

Streptavidin beads with bound biotinylated protein from Protocol 2

-

Cleavage Buffer: 2% (v/v) aqueous hydrazine solution. Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 7.0)

-

Collection tubes

Procedure:

-

Cleavage Reaction:

-

After the final wash in Protocol 2, remove all residual wash buffer.

-

Resuspend the beads in the Cleavage Buffer.

-

Incubate for 90 minutes at room temperature with gentle agitation.

-

-

Elution:

-

Pellet the streptavidin beads by centrifugation.

-

Carefully collect the supernatant containing the released protein. This is the eluate.

-

To maximize recovery, a second elution with fresh Cleavage Buffer for a shorter duration (e.g., 30 minutes) can be performed, and the eluates can be pooled.

-

-

Neutralization (Optional but Recommended):

-

To neutralize any residual hydrazine, add a small volume of Neutralization Buffer to the eluate.

-

-

Downstream Processing:

-

The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, it is advisable to perform a buffer exchange or a protein precipitation step to remove the cleavage reagents.

-

Diagrams

Caption: Experimental workflow for reversible protein biotinylation.

Caption: Logical flow of the this compound system.

References

- 1. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. promegaconnections.com [promegaconnections.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Click Chemistry Conjugation with Dde Biotin-PEG4-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Azide is a versatile chemical probe used in bioconjugation and proteomics.[1][2] It features a biotin moiety for high-affinity binding to streptavidin, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for click chemistry reactions.[2][3][4] The key feature of this reagent is the presence of a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, which allows for the cleavage of the biotin tag from the conjugated molecule under mild conditions using hydrazine.[5][6] This cleavable linker strategy is particularly valuable for applications such as "catch-and-release" affinity purification of proteins and other biomolecules, where the recovery of the target molecule from streptavidin is desired.[5][6]

These application notes provide detailed protocols for the use of this compound in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the biotinylation of alkyne-modified biomolecules, followed by affinity purification and subsequent cleavage of the Dde linker to release the captured molecule.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H36N6O6S | [4] |

| Molecular Weight | 488.6 g/mol | [4] |

| Purity | ≥ 95% (HPLC) | [4] |

| Physical State | White to light yellow solid | [4] |

| Solubility | DMSO, DMF | [4] |

| Storage Conditions | -20 °C, in the dark | [3][4] |

| Shelf Life | 12-24 months from receipt when stored properly | [3][4] |

Table 2: Recommended Reaction Conditions for CuAAC with this compound

| Parameter | Recommended Condition | Notes |

| Reactants | ||

| Alkyne-modified Biomolecule | 1 equivalent | Starting material. |

| This compound | 1.5 - 10 equivalents | Excess is used to ensure complete labeling. |

| Catalyst System | ||

| Copper(II) Sulfate (CuSO4) | 0.1 - 1 equivalent | Precursor for the active Cu(I) catalyst. |

| Sodium Ascorbate | 1 - 5 equivalents | Reducing agent to generate Cu(I) from Cu(II). |

| THPTA or TBTA | 0.5 - 2 equivalents | Ligand to stabilize the Cu(I) catalyst and increase reaction efficiency. |

| Reaction Conditions | ||

| Solvent | Aqueous buffer (e.g., PBS, pH 7.4), potentially with a co-solvent like DMSO or DMF | The choice of co-solvent depends on the solubility of the biomolecule. |

| Temperature | Room temperature (20-25 °C) | Click chemistry is efficient at ambient temperatures. |

| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by LC-MS or other analytical methods. |

Table 3: Recommended Conditions for Dde Cleavage

| Parameter | Recommended Condition | Notes |

| Cleavage Reagent | ||

| Hydrazine Monohydrate | 2% (v/v) in an aqueous buffer or DMF | A higher concentration may lead to side reactions. |

| Reaction Conditions | ||

| Solvent | Aqueous buffer (e.g., PBS, pH 7.4-8.0) or DMF | The choice of solvent depends on the application (e.g., on-bead cleavage). |

| Temperature | Room temperature (20-25 °C) | |

| Reaction Time | 30 - 90 minutes | Cleavage can be monitored spectrophotometrically at 290 nm.[5] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein

This protocol describes the biotinylation of a protein that has been previously modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Desalting columns

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh.

-

Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.

-

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.

-

Add this compound from the stock solution to the protein solution. A 2 to 10-fold molar excess of the azide over the protein is recommended as a starting point.

-

Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO4 to the reaction mixture to a final concentration of 0.5 mM.

-

Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can be performed with gentle shaking.

-

-

Purification:

-

Remove the excess biotin reagent and copper catalyst by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

-

The biotinylated protein is now ready for affinity purification.

-

Protocol 2: Affinity Purification of the Biotinylated Protein

This protocol describes the capture of the Dde-biotinylated protein using streptavidin-functionalized agarose beads.

Materials:

-

Dde-biotinylated protein from Protocol 1

-

Streptavidin-agarose beads

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Binding Buffer (e.g., PBS)

Procedure:

-

Prepare the Streptavidin Beads:

-

Resuspend the streptavidin-agarose beads and transfer the desired amount to a new microcentrifuge tube.

-

Wash the beads twice with an equal volume of Binding Buffer. Centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes to pellet the beads between washes.

-

-

Binding:

-

Add the purified Dde-biotinylated protein solution to the washed streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow for efficient binding.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.

-

Protocol 3: On-Bead Cleavage of the Dde Linker and Elution of the Target Protein

This protocol describes the release of the captured protein from the streptavidin beads by cleaving the Dde linker.

Materials:

-

Protein-bound streptavidin beads from Protocol 2

-

Cleavage Buffer (2% v/v Hydrazine monohydrate in PBS, pH 7.4)

-

Neutralization Buffer (e.g., 1 M Acetic Acid)

Procedure:

-

Cleavage:

-

After the final wash, remove the supernatant and add the Cleavage Buffer to the beads.

-

Incubate for 30-90 minutes at room temperature with gentle mixing.

-

-

Elution:

-

Pellet the beads by centrifugation.

-

Carefully collect the supernatant containing the released protein. This is the eluate.

-

To neutralize the hydrazine, the eluate can be immediately added to a tube containing a neutralizing buffer, or the hydrazine can be removed by a desalting column.

-

-

Analysis:

-

The eluted protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizations

Caption: Chemical structure of this compound.

Caption: CuAAC Reaction Mechanism.

References

- 1. interchim.fr [interchim.fr]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Biotin-PEG4-Azide [baseclick.eu]

- 5. Bot Detection [iris-biotech.de]

- 6. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

Application Notes and Protocols: Dde Biotin-PEG4-Azide as a Versatile PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dde Biotin-PEG4-Azide as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This innovative linker combines several key features: a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an azide group for efficient "click chemistry" conjugation, a biotin moiety for detection and purification, and a cleavable Dde protecting group for the gentle release of the biotinylated PROTAC from streptavidin beads.[1][2][3]

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][4] The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the efficiency of ternary complex formation between the POI and the E3 ligase.[5]

This compound is a valuable tool in PROTAC synthesis, offering a modular approach to generating and evaluating novel degraders. The azide handle allows for the straightforward connection of the linker to a POI ligand or an E3 ligase ligand that has been functionalized with an alkyne group, via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][6] The biotin tag serves as a versatile handle for affinity purification, immobilization for biophysical assays, and detection using streptavidin conjugates. The key feature of this linker is the Dde protecting group, which can be cleaved under mild conditions with hydrazine, allowing for the recovery of the PROTAC from streptavidin-based affinity matrices without harsh denaturing conditions.[7]

Key Features and Applications

-

Modular PROTAC Synthesis: The azide functionality enables a "click chemistry" approach for the rapid synthesis of PROTAC libraries with varying POI or E3 ligase ligands.[6]

-

Enhanced Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules.[8]

-

Biophysical and Biochemical Assays: The biotin handle facilitates a range of in vitro assays, including:

-

Affinity Chromatography: For the purification of synthesized PROTACs.

-

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): For studying the binding kinetics of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.[2][9]

-

Pull-down Assays: To confirm target engagement in cell lysates.

-

-

Cleavable Linkage: The Dde group allows for the gentle elution of the PROTAC and its binding partners from streptavidin beads, preserving their integrity for downstream analysis such as mass spectrometry.[7]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC using this compound. This example utilizes an alkyne-functionalized JQ1 derivative as the BRD4 ligand and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-modified JQ1 with this compound.

Materials:

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Reverse-phase HPLC for purification

-

LC-MS for analysis

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of alkyne-functionalized JQ1 in DMSO.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine 1 equivalent of alkyne-functionalized JQ1 (from stock solution) and 1.2 equivalents of this compound (from stock solution).

-

Add DMSO to achieve a final reaction concentration of approximately 1-5 mM.

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the reaction tube to a final concentration of 1 mM CuSO₄.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours, protected from light.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with DMSO and purify the PROTAC product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

-

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of BRD4 in a cellular context.

Materials:

-

Human cell line expressing BRD4 (e.g., HeLa, VCaP)

-

Complete cell culture medium

-

Synthesized BRD4-targeting PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a DMSO-treated vehicle control.

-

As a negative control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the BRD4 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of BRD4 degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

-

Protocol 3: Dde Deprotection for Elution from Streptavidin Beads

This protocol describes the cleavage of the Dde group to release the biotinylated PROTAC from streptavidin-coated beads.

Materials:

-

PROTAC-bound streptavidin beads

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Bead Washing:

-

Wash the PROTAC-bound streptavidin beads three times with PBS to remove non-specifically bound proteins.

-

-

Deprotection Solution Preparation:

-

Elution:

-

Resuspend the washed beads in the 2% hydrazine/DMF solution.

-

Incubate at room temperature for 10-30 minutes with gentle agitation.[14]

-

Pellet the beads by centrifugation and collect the supernatant containing the released PROTAC.

-

Repeat the elution step once more and combine the supernatants.

-

-

Sample Preparation for Downstream Analysis:

-

The eluted sample can be dried under vacuum and reconstituted in a suitable solvent for analysis by mass spectrometry or other techniques.

-

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of the Synthesized BRD4 PROTAC

| Property | Value |

| Molecular Weight ( g/mol ) | |

| Purity (%) | |

| LogP | |

| Aqueous Solubility (µM) |

Table 2: In Vitro Degradation of BRD4 by the Synthesized PROTAC

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| HeLa | ||

| VCaP |

Table 3: Binding Affinities of the PROTAC to Target Proteins

| Protein | Binding Affinity (K D , nM) | Assay Method |

| BRD4 | SPR/BLI/ITC | |

| CRBN | SPR/BLI/ITC |

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A streamlined workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.

Simplified BRD4 Signaling Pathway

Caption: A simplified diagram of the BRD4 signaling pathway targeted by a PROTAC for degradation.

References

- 1. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorbyt.com [biorbyt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. asset.library.wisc.edu [asset.library.wisc.edu]

- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 7. Diazo Biotin-PEG3-azide | Biotin-PEG linker | CAS# 1339202-33-3 | InvivoChem [invivochem.com]

- 8. Biotin-PEG6-azide | PROTAC Linker | TargetMol [targetmol.com]

- 9. prezi.com [prezi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. (+)-JQ1 PA | CAS 2115701-93-2 | Degrader Building Block [bio-techne.com]

- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 13. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]

Synthesis and Applications of Dde Biotin-PEG4-Azide Conjugates: A Detailed Guide for Researchers

Introduction

Dde Biotin-PEG4-Azide is a versatile heterobifunctional linker of significant interest in chemical biology, drug discovery, and proteomics. This reagent incorporates three key functional elements: a biotin moiety for high-affinity binding to streptavidin, a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, and a terminal azide for bioorthogonal "click" chemistry reactions. The polyethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance. This combination of features enables the reversible capture and release of biomolecules, making it an invaluable tool for applications such as affinity purification, mass spectrometry-based proteomics, and the assembly of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound conjugates, tailored for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Characterization

A summary of the key physicochemical properties of the starting material, intermediate, and final product is presented in Table 1. Characterization of these compounds is critical to ensure purity and proper functionality.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Typical) | Analytical Methods |

| Biotin-PEG4-Amine | C20H38N4O6S | 462.61[1][2][3] | >95% | ¹H NMR, HPLC-MS |

| Dde-Biotin-PEG4-Amine | C30H50N4O8S | 626.80 | >95% | ¹H NMR, LC-MS |

| This compound | C32H53N7O8S | 695.87 [4][5] | >95% | ¹H NMR, LC-MS, IR |

Table 1: Physicochemical Properties of Key Compounds

II. Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available Biotin-PEG4-Amine. The overall workflow involves the protection of the terminal amine with the Dde group, followed by the conversion of the amine to an azide.

References

Troubleshooting & Optimization

Dde Biotin-PEG4-Azide solubility problems in aqueous buffers

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Dde Biotin-PEG4-Azide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It has limited solubility in aqueous buffers alone.[3] The polyethylene glycol (PEG4) spacer is designed to improve hydrophilicity and aqueous solubility compared to molecules without this linker.[4][5][6]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A: Direct dissolution in aqueous buffers can be challenging. Factors influencing solubility include the buffer composition, pH, and the concentration of the this compound. For optimal dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.[3]

Q3: Can the pH of my aqueous buffer affect the solubility of this compound?

A: Yes, the pH of the aqueous buffer can significantly impact the solubility of biotinylated molecules. For some biotinylated antibodies, solubility is affected by the proximity of the solution's pH to the molecule's isoelectric point, which can lead to aggregation.[7] While the isoelectric point of this compound is not typically provided, adjusting the pH of your buffer may help improve solubility.

Q4: Are there any components I should avoid in my buffer?

A: If you are using a variant of this molecule with an NHS-ester instead of an azide, it is crucial to avoid buffers containing primary amines, such as Tris or glycine. These will react with the NHS-ester, inactivating the reagent.[8] For this compound, this is less of a concern for the azide group itself, but it is always good practice to use buffers compatible with your downstream application.

Troubleshooting Guide

Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue when the concentration of the biotinylated reagent in the final aqueous solution exceeds its solubility limit.

Troubleshooting Steps:

-

Reduce the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try diluting your DMSO stock solution further into the aqueous buffer.

-

Optimize the DMSO Concentration: The final concentration of DMSO in your aqueous solution can impact solubility. While higher concentrations of DMSO can aid solubility, they may be incompatible with your experimental system. A final DMSO concentration of 1-5% is generally well-tolerated in many biological assays. For a sparingly soluble Biotin-azide, a 1:1 solution of DMSO:PBS has been shown to achieve a solubility of approximately 0.5 mg/ml.[3]

-

Adjust the Buffer pH: The pH of your aqueous buffer can influence the solubility of biotinylated compounds.[7] Empirically test a range of pH values for your buffer to see if it improves solubility.

-

Use of Surfactants: For challenging applications, consider the use of biocompatible surfactants. For example, a formulation using PEG300 and Tween-80 has been used to achieve a concentration of at least 2.5 mg/mL for a similar Biotin-PEG3-azide.[9]

-

Sonication: Gentle sonication in an ultrasonic bath can help to dissolve small particles that are slow to go into solution.

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a general method for preparing an aqueous working solution of this compound.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desired aqueous buffer (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare a Concentrated Stock Solution in DMSO:

-

Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

-

Add a calculated volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL or as recommended by the supplier).

-

Vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the solution to aid dissolution.

-

-

Dilute the DMSO Stock Solution into Aqueous Buffer:

-

Add the desired volume of the DMSO stock solution to your aqueous buffer. It is recommended to add the DMSO stock to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

-

Important: Do not add the aqueous buffer to the DMSO stock solution.

-

The final concentration of DMSO in the aqueous solution should be kept as low as possible and be compatible with your experimental setup.

-

-

Final Preparation:

-

Once the DMSO stock is diluted, vortex the aqueous solution again.

-

If any precipitate is visible, centrifuge the solution to pellet the insoluble material and use the clear supernatant.

-

Data Presentation

| Compound | Solvent/Buffer | Maximum Concentration |

| Biotin-azide | DMSO | ~5 mg/mL |

| Biotin-azide | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] |

| Biotin-PEG3-azide | In a formulation of DMSO, PEG300, and Tween-80 in saline | ≥ 2.5 mg/mL[9] |

Note: The data provided is for similar compounds and should be used as a guideline. The exact solubility of this compound may vary.

Visualizations

Caption: A flowchart of the recommended experimental workflow for dissolving this compound.

Caption: A decision tree to guide troubleshooting when a precipitate forms.

References

- 1. Biotin-PEG4-Azide [baseclick.eu]

- 2. medkoo.com [medkoo.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. medchemexpress.com [medchemexpress.com]

Technical Support Center: Dde Biotin-PEG4-Azide Pull-Downs

This guide provides troubleshooting strategies and frequently asked questions to address the common issue of non-specific binding in pull-down assays using Dde Biotin-PEG4-Azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in my this compound pull-down assay?

Non-specific binding in a pull-down assay typically originates from several sources. Proteins can bind directly to the streptavidin-coated beads through charge or hydrophobic interactions.[1] Additionally, proteins may non-specifically associate with the biotinylated probe itself or even the surface of the plastic tubes used for the experiment.[1][2] Background can also arise from endogenously biotinylated proteins within the cell lysate, which will bind to streptavidin beads irrespective of your specific probe.[3][4]

Q2: I'm observing a high number of protein bands in my "beads-only" negative control. What is the cause and how can I fix it?

This indicates that proteins from your lysate are binding directly to the streptavidin beads themselves.[5] The most effective way to resolve this is by "pre-clearing" your lysate.[1][6] This involves incubating your protein lysate with streptavidin beads alone and then removing the beads. This process captures and discards many of the proteins that would otherwise bind non-specifically to the beads during the actual pull-down experiment.[7]

Q3: How can I optimize my washing protocol to reduce background without disrupting the specific interaction I am studying?

Optimizing your wash buffer is a critical step. You can increase the stringency of the washes to disrupt weak, non-specific interactions.[1] This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or by adding a low concentration of a non-ionic detergent (e.g., 0.05% NP-40 or 0.1% Tween-20).[1][8][9][10] It is also beneficial to increase the number of wash steps or the duration of each wash.[11] However, be aware that overly harsh conditions can also disrupt weaker, specific protein-protein interactions.[8]

Q4: What is the difference between using agarose and magnetic beads, and can this choice affect my background?

The type of bead can influence the level of non-specific binding. Some studies suggest that magnetic beads tend to have lower non-specific protein binding compared to agarose beads. Magnetic beads also offer easier and faster handling during wash steps, which can lead to more consistent results.

Q5: My pull-down works, but the elution using hydrazine to cleave the Dde linker is inefficient. What could be wrong?

The Dde linker is designed to be cleaved by hydrazine, allowing for the release of your captured proteins under mild conditions.[12] If elution is inefficient, ensure your 2% aqueous hydrazine solution is freshly prepared and at the correct pH. The cleavage reaction is time and temperature-dependent, so you may need to optimize the incubation time or slightly increase the temperature according to the manufacturer's protocol.

Troubleshooting Guide

Problem: High Background in All Experimental and Control Lanes

This issue often points to problems with non-specific protein adherence to the solid-phase support (the beads).

| Possible Cause | Recommended Solution |

| Proteins binding directly to streptavidin beads | Perform a pre-clearing step by incubating the lysate with plain streptavidin beads before the pull-down.[5][6] |

| Hydrophobic proteins binding to beads | Block the beads with a blocking agent like Bovine Serum Albumin (BSA) before incubation with the lysate.[3][11] |

| Insufficient Washing | Increase the number of washes (from 3 to 5) and the volume of wash buffer used for each step.[11] |

| Contamination from plasticware | During the final wash step, transfer the beads to a new, clean microcentrifuge tube to avoid eluting proteins stuck to the tube walls.[1] |

Problem: Specific Bands are Visible, but Background is Still High

This suggests that while the pull-down is working, the washing conditions are not stringent enough to remove unwanted protein interactions.

| Possible Cause | Recommended Solution |

| Weak, non-specific ionic interactions | Increase the salt concentration in the wash buffer incrementally. Test a range from 150 mM to 500 mM NaCl.[1][11] |

| Weak, non-specific hydrophobic interactions | Add a non-ionic detergent to the wash buffer. The optimal concentration should be determined empirically.[1][8][10] |

| Interaction time is too long | Reduce the incubation time of the lysate with the beads to minimize the chance for weak, non-specific interactions to occur. |

| Protein concentration is too high | High total protein concentration can lead to increased background. Try diluting the cell lysate before the pull-down.[8][10] |

Optimization of Wash Buffer Components

| Component | Starting Concentration | Optimization Range | Purpose |

| Salt (NaCl) | 150 mM | 150 mM - 500 mM | Disrupts ionic interactions.[9] |

| Non-ionic Detergent (Tween-20, NP-40, Triton X-100) | 0.1% | 0.05% - 0.5% | Disrupts hydrophobic interactions.[1][9] |

| Glycerol | 0% | 5% - 10% | Can help stabilize proteins and reduce non-specific binding. |

Experimental Protocols & Visualizations

Protocol 1: Pre-Clearing Cell Lysate

This protocol is designed to remove proteins that bind non-specifically to the streptavidin beads.[1]

-

Bead Preparation: For each pull-down reaction, aliquot approximately 50 µL of streptavidin bead slurry into a new microcentrifuge tube.

-

Bead Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads three times with 500 µL of cold PBS.

-

Incubation: After the final wash, resuspend the beads in your prepared cell lysate (e.g., 500 µg of total protein).

-

Binding: Incubate the lysate with the beads for 30-60 minutes at 4°C with gentle end-over-end rotation.[1]

-

Collection: Place the tube on the magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new, clean tube.

-

Proceed to Pull-Down: Use this pre-cleared lysate for your pull-down experiment by adding your this compound labeled bait protein.

Visual Troubleshooting Guide

Use this decision tree to diagnose and address sources of high background in your pull-down experiment.

References

- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]

- 2. Streptavidin: A Detailed Analysis [e-proteins.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 7. Immunoprecipitation: preclearing the lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]

- 12. vectorlabs.com [vectorlabs.com]

Technical Support Center: Hydrazine Reactions with Peptides and Proteins

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of hydrazine in experiments involving peptides and proteins. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of hydrazine in peptide and protein chemistry?

Hydrazine is most commonly used for the specific chemical cleavage of the peptide backbone to generate peptide or protein C-terminal hydrazides.[1][2] These hydrazides are valuable intermediates for various applications, including:

-

Native Chemical Ligation (NCL): Peptide hydrazides can be converted to peptide thioesters, which are essential for NCL, a powerful technique for synthesizing large proteins from smaller peptide fragments.[2][3]

-

Bioconjugation: The C-terminal hydrazide provides a unique reactive handle for the site-specific modification of proteins, such as PEGylation or the attachment of labels and drugs.[3]

-

Protein Cyclization: The C-terminal hydrazide can react with an N-terminal aldehyde to create cyclic proteins.[3]

Q2: What are the most common side reactions when treating peptides and proteins with hydrazine?

Besides the desired C-terminal hydrazinolysis, several side reactions can occur:

-

Peptide Bond Cleavage: Hydrazine can cause cleavage of internal peptide bonds, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences.[4][5]

-

Side-Chain Modifications:

-

Arginine: The guanidinium group of arginine can be removed (deguanidation), converting the residue to ornithine.[4][5]

-

Asparagine and Glutamine: The side-chain amide groups can undergo reactions, including deamidation.[6][7]

-

Aspartic and Glutamic Acid: Unproductive intramolecular cyclization can occur, especially when converting hydrazides to thioesters.[3]

-

-

Protein Aggregation: Especially during long incubations or at high temperatures, hydrazine can lead to protein aggregation and precipitation.[1]

-

Reaction with Oxidized Residues: If a protein has been subjected to oxidative stress, amino acid side chains (like arginine, histidine, lysine, or proline) may contain reactive carbonyl groups. Hydrazine can react with these to form hydrazones.[8]

Q3: Can hydrazine react with amino acid side chains other than arginine, asparagine, and glutamine?

Yes, under certain conditions. For instance, the imidazole ring of an N-terminal histidine has been shown to attack a hydrazide carbonyl, leading to modification of the histidine.[8][9] Additionally, at acidic pH, the side chain of serine has been observed to be modified.[8]

Q4: How can I minimize protein aggregation during hydrazinolysis?

Protein aggregation is a common issue, particularly with intein-based methods. To mitigate this:

-

Use milder reaction conditions: Avoid high temperatures if possible. Some modern protocols work efficiently at room temperature.[1]

-

Reduce incubation time: Optimize the reaction to be as short as possible. The simultaneous use of a thiol (like DTT) and hydrazine can accelerate the reaction, increasing yield and speed, thereby reducing the required incubation time.[1]

-

Employ split inteins: Using split inteins can offer better control over the initiation of the cleavage reaction and minimize premature reactions that can lead to aggregation.[1]

Troubleshooting Guides

Problem 1: Low yield of C-terminal hydrazide product.

| Possible Cause | Suggested Solution |

| Inefficient intein N-cleavage | Add a thiol reagent like Dithiothreitol (DTT) to the reaction mixture along with hydrazine. The thiol accelerates the formation of the transient thioester intermediate, which is then efficiently captured by hydrazine.[1] |

| Competing hydrolysis reaction | Ensure a high concentration of hydrazine relative to water. Hydrazine is a stronger nucleophile, and a higher concentration will favor hydrazinolysis over hydrolysis of the thioester intermediate.[1] |

| Poor solubility of the protein | For poorly soluble proteins, perform the reaction under denaturing conditions, for example, in a buffer containing 6 M guanidine HCl.[2] |

| Suboptimal pH | The optimal pH for hydrazinolysis can vary. For Xaa-Cys motifs, a pH of around 7 is often used.[2] For other methods, consult the specific protocol. |

Problem 2: Unintended peptide fragmentation observed in mass spectrometry.

| Possible Cause | Suggested Solution |

| Cleavage at specific peptide bonds | Hydrazine is known to cleave at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser bonds.[4][5] If your protein of interest is rich in these sequences, consider using a lower hydrazine concentration, temperature, or shorter reaction time. |

| Non-specific degradation | Prolonged exposure to hydrazine, especially at elevated temperatures, can lead to protein degradation.[1] Optimize reaction time and temperature to find a balance between desired product formation and degradation. |

Problem 3: Unexpected modification of amino acid side chains.

| Possible Cause | Suggested Solution |

| Deguanidation of arginine | This is a known side reaction.[4][5] Its rate is dependent on hydrazine concentration, temperature, and time. If this modification is problematic, minimize these reaction parameters. |

| Reaction with oxidized residues | If you suspect oxidation of your protein, consider performing the experiment under anaerobic conditions or adding antioxidants (if compatible with the reaction). Reactive carbonyls can be formed on several amino acid side chains under oxidative stress.[8] |

| Aspartimide formation | When converting a C-terminal aspartyl hydrazide to a thioester, aspartimide formation can be a competing side reaction.[10] Careful control of pH and reaction conditions is necessary. |

Quantitative Data Summary

The efficiency of hydrazinolysis and the extent of side reactions are highly dependent on the specific protein, reaction conditions, and methodology used. The following table summarizes reported yields for C-terminal hydrazide formation.

| Method | Protein/Peptide | Yield of Hydrazide | Conditions | Reference |

| Intein-mediated (Mxe GyrA) | Fusion protein | ~65% | Hydrazine alone, long incubation | [1] |

| Intein-mediated (VMA and GyrA) with Thiol | MBP fusion proteins | >90% | DTT and hydrazine | [1] |

| Direct hydrazinolysis of peptidyl resin | 19-mer mucin1 peptide | Excellent | Hydrazine on Wang-TentaGel resin | [11] |

| Xaa-Cys motif hydrazinolysis | Erythropoietin fragment | Smoothly proceeded | Hydrazinium acetate, 45 °C | [2] |

Key Experimental Protocols

Protocol 1: Intein-Mediated C-Terminal Hydrazinolysis with Thiol Co-factor

This protocol is adapted from an efficient method for generating protein C-terminal hydrazides.[1]

-

Protein Preparation: Express and purify the target protein fused to an intein (e.g., RadA split intein) at its C-terminus.

-

Reaction Buffer Preparation: Prepare a cleavage buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0).

-

Initiation of Cleavage:

-

To the purified intein fusion protein (e.g., at a concentration of 50 µM), add DTT to a final concentration of 50 mM and hydrazine to a final concentration of 750 mM.

-

Incubate the reaction mixture at room temperature. Monitor the reaction progress over time (e.g., 4-16 hours) using SDS-PAGE.

-

-

Monitoring the Reaction: The formation of the cleaved protein of interest (with the C-terminal hydrazide) and the intein fragment can be visualized by the appearance of new bands of the expected molecular weights on an SDS-PAGE gel.

-

Purification of the Product: Purify the protein hydrazide from the intein fragment and unreacted fusion protein using an appropriate chromatography method (e.g., affinity chromatography if the protein of interest has a purification tag).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry. The observed molecular mass should correspond to the calculated mass of the protein C-terminal hydrazide.

Protocol 2: Hydrazinolysis of a Peptide from a Solid-Phase Synthesis Resin

This protocol is for generating a peptide hydrazide directly from a Wang resin after Fmoc-based solid-phase peptide synthesis (SPPS).[11]

-

Peptide Synthesis: Synthesize the desired peptide on a Wang-TentaGel resin using standard Fmoc-SPPS chemistry.

-

Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and methanol (MeOH) and dry it under vacuum.

-

Hydrazinolysis:

-

Swell the dried resin in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).

-

Add a solution of hydrazine hydrate (e.g., 5% in DMF).

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2-16 hours), depending on the C-terminal amino acid.

-

-

Product Isolation:

-

Filter the resin and collect the filtrate containing the peptide hydrazide.

-

Wash the resin with DMF and combine the washings with the filtrate.

-

Precipitate the crude peptide hydrazide by adding the DMF solution to cold diethyl ether.

-

Collect the precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.

-

-

Purification and Verification: Purify the peptide hydrazide using reverse-phase HPLC and verify its identity by mass spectrometry.

Visualizations

Caption: Intein-mediated generation of protein C-terminal hydrazides.

Caption: Troubleshooting logic for low hydrazide yield.

Caption: Common side reactions of hydrazine with proteins.

References

- 1. Efficient generation of hydrazides in proteins by RadA split intein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR [frontiersin.org]

- 8. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC07404G [pubs.rsc.org]

- 11. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

How to prevent aggregation of biotinylated proteins

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to the aggregation of biotinylated proteins during their experiments.

Troubleshooting Guide: Preventing and Resolving Aggregation of Biotinylated Proteins

Aggregation of biotinylated proteins is a common issue that can compromise experimental results. This guide provides a systematic approach to troubleshoot and prevent this problem.

Problem: My biotinylated protein is precipitating or aggregating.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for biotinylated protein aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after biotinylation?

A1: Protein aggregation after biotinylation can be caused by several factors:

-

Over-biotinylation: Excessive modification of surface lysines can alter the protein's charge and hydrophobicity, leading to aggregation. It is one of the most common pitfalls in standard biotinylation procedures.

-

Hydrophobicity of the Biotin Moiety: Biotin itself is a hydrophobic molecule.[1] Attaching it to the protein surface can increase the overall hydrophobicity, promoting self-association.

-

Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact protein stability.[2][3] If the buffer conditions are not optimal for the newly biotinylated protein, it may aggregate.

-

High Protein Concentration: Many proteins are prone to aggregation at high concentrations, and this can be exacerbated by the modifications introduced during biotinylation.[2][4]

-

Instability of the Protein: The protein itself may be inherently unstable, and the biotinylation process can act as a trigger for aggregation.

Q2: How can I control the degree of biotinylation?

A2: Controlling the extent of biotinylation is crucial to prevent aggregation. Here are some ways to achieve this:

-

Optimize the Molar Ratio: The molar ratio of the biotinylation reagent to the protein is a key determinant of the final degree of labeling. Start with a lower ratio (e.g., 20:1) and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.[5]

-

Reaction Time and Temperature: Shortening the incubation time or lowering the reaction temperature can help to limit the extent of biotinylation.

-

Quantify the Degree of Biotinylation: Use assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to determine the number of biotin molecules incorporated per protein molecule.[2][6]

Q3: What type of biotinylation reagent should I use to minimize aggregation?

A3: The choice of biotinylation reagent can significantly impact the solubility of the modified protein.

-

Reagents with Spacer Arms: Using biotinylation reagents with long, flexible spacer arms can improve the accessibility of the biotin for binding to avidin or streptavidin and can also increase the solubility of the biotinylated protein.[2][7]

-

PEGylated Biotinylation Reagents: Reagents containing polyethylene glycol (PEG) linkers are particularly effective at increasing the hydrophilicity and solubility of the biotinylated protein, thereby reducing the risk of aggregation.[6][8] Incorporating PEG into the spacer arm can make water-insoluble reagents soluble or increase the solubility of already soluble reagents.[2]

Q4: What buffer additives can I use to prevent aggregation?

A4: Several additives can be included in your buffers to enhance the solubility and stability of your biotinylated protein.

| Additive Category | Examples | Concentration Range | Mechanism of Action |

| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[2] |

| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% | Solubilize hydrophobic patches on the protein surface, preventing self-association.[2] |

| Osmolytes/Stabilizers | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol, 0.25-1 M for sugars | Promote protein folding and stability by creating a more structured solvent environment.[2] |

| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress aggregation by binding to hydrophobic patches and reducing non-specific interactions. |

| Salts | NaCl, KCl | 150-500 mM | Modulate electrostatic interactions between protein molecules. The optimal concentration is protein-dependent. |

Q5: My biotinylated protein has already aggregated. Can I solubilize it?

A5: Solubilizing aggregated proteins can be challenging, but it is often possible. The success of solubilization depends on the nature of the aggregates (e.g., amorphous vs. fibrillar). Here is a general approach:

-

Mild Solubilization: Start with less harsh conditions. Try resuspending the pellet in a buffer containing a combination of the additives listed in the table above, such as a non-denaturing detergent and a reducing agent.

-

Denaturing Solubilization: If mild conditions fail, you may need to use denaturants to solubilize the aggregates.

-

Urea or Guanidine Hydrochloride (GdnHCl): Use 6-8 M urea or 4-6 M GdnHCl to unfold the protein and disrupt the aggregates.

-

Dialysis or Rapid Dilution: After solubilization, the denaturant must be removed gradually to allow the protein to refold correctly. This is typically done by dialysis against a refolding buffer or by rapid dilution into a large volume of refolding buffer. The refolding buffer should be optimized for your specific protein and may contain stabilizing additives.

-

Experimental Protocols

Protocol 1: Biotinylation of a Protein with Minimized Aggregation

This protocol provides a general framework for biotinylating a protein while minimizing the risk of aggregation. It is important to optimize the conditions for your specific protein of interest.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a concentration of 1-10 mg/mL.

-

NHS-PEG4-Biotin (or another suitable biotinylation reagent).

-

Dimethyl sulfoxide (DMSO) for dissolving the biotinylation reagent.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis cassette for buffer exchange.

-

Buffer additives as required (see table above).

Procedure:

-

Prepare the Protein Solution:

-

Ensure your protein is in an amine-free buffer at a suitable pH (typically 7.2-8.5 for NHS-ester reactions). If necessary, perform a buffer exchange.

-

If your protein is known to be prone to aggregation, consider adding a stabilizing agent like 5-10% glycerol or 0.1% Tween-20 to the protein solution before starting the reaction.

-

-

Prepare the Biotinylation Reagent:

-

Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO to a concentration of 10 mM.

-

-

Biotinylation Reaction:

-

Calculate the volume of the biotinylation reagent needed to achieve the desired molar excess. Start with a 20-fold molar excess of biotin reagent over the protein.

-

Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

-

Incubate the reaction on ice or at room temperature for 30-60 minutes. Incubation on ice is generally preferred to slow down the reaction and reduce the risk of over-biotinylation and aggregation.

-

-

Quench the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris. This will consume any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Remove Excess Biotin:

-

Remove unreacted biotin and quenching reagent by buffer exchange using a desalting column or dialysis.

-

The final storage buffer should be optimized for the stability of your biotinylated protein and may contain cryoprotectants like glycerol if the protein is to be frozen.

-

Protocol 2: Solubilization and Refolding of Aggregated Biotinylated Protein

This protocol describes a general method for solubilizing and refolding aggregated biotinylated proteins using a denaturant.

Materials:

-

Aggregated biotinylated protein pellet.

-

Solubilization Buffer: 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl pH 8.0, 10 mM DTT.

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 150 mM NaCl, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.

-

Dialysis cassette (appropriate molecular weight cut-off).

Procedure:

-

Solubilization:

-

Resuspend the aggregated protein pellet in a minimal volume of Solubilization Buffer.

-

Incubate at room temperature with gentle agitation for 1-2 hours, or until the pellet is fully dissolved.

-

-

Refolding by Dialysis:

-

Transfer the solubilized protein solution into a dialysis cassette.

-

Perform a stepwise dialysis against the Refolding Buffer to gradually remove the GdnHCl.

-

Dialyze against Refolding Buffer with 4 M GdnHCl for 4-6 hours at 4°C.

-

Dialyze against Refolding Buffer with 2 M GdnHCl for 4-6 hours at 4°C.

-

Dialyze against Refolding Buffer with 1 M GdnHCl for 4-6 hours at 4°C.

-

Dialyze against Refolding Buffer without GdnHCl for 12-16 hours at 4°C, with at least one buffer change.

-

-

-

Clarification and Concentration:

-

After dialysis, centrifuge the protein solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any remaining aggregates.

-

Carefully collect the supernatant containing the refolded, soluble biotinylated protein.

-

Concentrate the protein to the desired concentration using an appropriate method (e.g., centrifugal concentrators).

-

Logical Relationships in Preventing Aggregation

The following diagram illustrates the logical relationship between key factors in preventing the aggregation of biotinylated proteins.

Caption: Key factors influencing biotinylated protein solubility.

References

- 1. sketchviz.com [sketchviz.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. toolify.ai [toolify.ai]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Dde Group in Solid-Phase Peptide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Researchers may encounter several issues related to the stability and removal of the Dde protecting group. This guide provides a structured approach to identifying and resolving common problems.

| Problem | Potential Cause(s) | Recommended Solution(s) | Supporting Evidence/Citations |

| Unexpected mass in the final peptide corresponding to a Dde-modified amino acid at an unintended position. | Dde group migration: The Dde group can migrate from the ε-amino group of a lysine residue to an unprotected ε-amino group of another lysine or to the α-amino group of the N-terminal amino acid.[1][2] This is often accelerated by the use of piperidine for Fmoc deprotection.[1] | - Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection: A 2% DBU solution for a short reaction time (e.g., 3 x 3 minutes) can prevent Dde migration.[1] - Use the more sterically hindered ivDde protecting group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is more stable and less prone to migration.[2][3] | |

| Incomplete removal of the Dde or ivDde group. | Peptide aggregation: Aggregation can hinder reagent access to the Dde/ivDde group, especially if it is located near the C-terminus or within a hydrophobic sequence.[4][5] Insufficient deprotection time/reagent concentration: The standard 2% hydrazine may not be sufficient for complete removal, especially for the more stable ivDde group. | - Increase the number of hydrazine treatments: Repeat the treatment with 2% hydrazine in DMF up to five times.[6] - Increase hydrazine concentration: For stubborn ivDde removal, the hydrazine concentration can be increased up to 10%. - Incorporate ivDde-Lys(Fmoc)-OH: This allows for side-chain modification earlier in the synthesis, potentially avoiding issues with removal from a fully assembled, aggregated peptide.[4][5] | |

| Partial loss of the Dde group during synthesis of long peptides. | Instability of the Dde group: The Dde group is less robust than ivDde and can be partially cleaved during repeated Fmoc deprotection cycles with piperidine, especially in long sequences.[2][3][4] | - Switch to the ivDde protecting group: ivDde is more stable under the conditions of Fmoc SPPS.[2][3] | |

| Detection of side products after Dde deprotection with hydrazine. | Side reactions with hydrazine: Hydrazine concentrations higher than 2% can lead to cleavage of the peptide at Glycine residues or the conversion of Arginine to Ornithine.[3] | - Adhere to a 2% hydrazine concentration: Do not exceed a 2% concentration of hydrazine in DMF for Dde deprotection.[3] |

Frequently Asked Questions (FAQs)

Q1: What is Dde group migration in SPPS?

A1: Dde group migration is a side reaction where the Dde protecting group moves from its intended position, typically the side chain of a lysine residue, to another free amino group within the peptide sequence. This can occur both intramolecularly (within the same peptide chain) and intermolecularly (between different peptide chains on the same resin bead).[1] The most common migration is to the ε-amino group of another lysine or to the N-terminal α-amino group.[1]

Q2: What are the primary causes of Dde group migration?